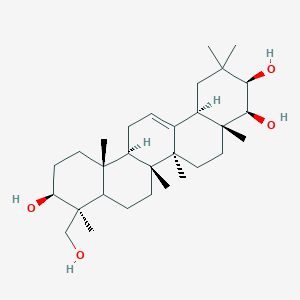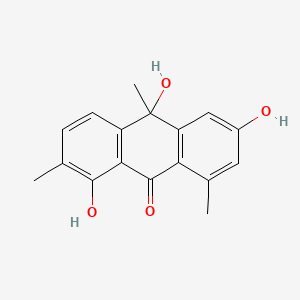
2-Methylquinolinium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylquinolinium chloride is a chemical compound with the molecular formula C10H10ClN. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes. The structure of this compound consists of a quinoline ring system with a methyl group at the second position and a chloride ion.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylquinolinium chloride typically involves the quaternization of 2-methylquinoline. One common method is the reaction of 2-methylquinoline with methyl chloride in the presence of a suitable solvent, such as acetonitrile or ethanol, under reflux conditions. The reaction proceeds as follows:
C9H7N+CH3Cl→C10H10ClN
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Methylquinolinium chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it back to 2-methylquinoline.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: 2-Methylquinoline.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
2-Methylquinolinium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex quinoline derivatives.
Biology: It serves as a probe in studying biological systems due to its fluorescent properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methylquinolinium chloride involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process. It may also inhibit certain enzymes by binding to their active sites, leading to the inhibition of their catalytic activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Quinoline: The parent compound of 2-Methylquinolinium chloride, used in various chemical syntheses.
2-Methylquinoline: The precursor in the synthesis of this compound.
Dequalinium chloride: A quaternary ammonium compound with similar structural features but different applications, primarily as an antimicrobial agent.
Uniqueness: this compound is unique due to its specific substitution pattern and its ability to undergo a wide range of chemical reactions. Its applications in both medicinal chemistry and industrial processes highlight its versatility compared to other similar compounds.
Properties
CAS No. |
62763-89-7 |
|---|---|
Molecular Formula |
C10H10ClN |
Molecular Weight |
179.64 g/mol |
IUPAC Name |
2-methylquinolin-1-ium;chloride |
InChI |
InChI=1S/C10H9N.ClH/c1-8-6-7-9-4-2-3-5-10(9)11-8;/h2-7H,1H3;1H |
InChI Key |
XTSLCRPEKXYGBR-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2C=C1.Cl |
Canonical SMILES |
CC1=[NH+]C2=CC=CC=C2C=C1.[Cl-] |
| 62763-89-7 | |
Pictograms |
Irritant |
Related CAS |
91-63-4 (Parent) |
Synonyms |
2-methylquinoline 2-methylquinoline hydrochloride 2-methylquinoline mesylate 2-methylquinoline monosulfate 2-methylquinoline sulfate quinaldine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[2-[[4-(2-furanylmethyl)-5-(phenylmethyl)-1,2,4-triazol-3-yl]thio]-1-oxoethyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1202953.png)
![2-[(5-amino-1-phenacyl-1,2,4-triazol-3-yl)thio]-N-(3-cyano-4,5-dimethyl-2-thiophenyl)acetamide](/img/structure/B1202954.png)
![4-[2-(3-Fluorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl]morpholine](/img/structure/B1202955.png)
![[4-[5-Tert-butyl-3-[(2-chlorophenyl)methyl]-7-triazolo[4,5-d]pyrimidinyl]-1-piperazinyl]-(2-furanyl)methanone](/img/structure/B1202959.png)



![4-((Dimethylamino)methyl)-2-methyl-1H-benzo[d]imidazol-5-ol](/img/structure/B1202965.png)






